Rac-1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate
Description
Rac-1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate is a racemic pyrrolidine-derived dicarboxylate featuring a hydroxyl group at the 3-position and two ester groups: a tert-butyl at the 1-position and an ethyl at the 2-position. Its stereochemical configuration (2r,3s) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for chiral building blocks in protease inhibitors and peptidomimetics . The compound is synthesized via enzymatic kinetic resolution of racemic precursors, yielding moderate enantiomeric excess (e.g., 32% for the acylated product and 8% for the residual substrate) . Challenges in its synthesis include low overall yields (16% for the hydrolyzed carboxylic acid derivative) and the need for optimization via recrystallization .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
WJMVAMUASKTIQZ-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
Rac-1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 1234199-35-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 259.30 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Cholinesterase Inhibition : The compound has shown potential as a reversible inhibitor of cholinesterases, which are enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, contributing to neuroprotection in models of neurodegenerative diseases .
- Anti-inflammatory Activity : Preliminary data indicate that this compound may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory conditions .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Cognitive Enhancement
A study evaluated the effects of this compound on cognitive functions in aged rats. The results indicated significant improvements in memory retention and learning tasks compared to the control group. The mechanism was attributed to enhanced cholinergic activity due to cholinesterase inhibition.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a model simulating Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved neuronal survival rates. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.
Scientific Research Applications
As a Precursor in Synthesis
Rac-1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique hydroxypyrrolidine structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, modifications at the hydroxyl and carboxyl groups can yield compounds with improved pharmacological profiles.
Potential Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The structural similarity of this compound to known anticancer agents suggests its potential role in developing new cancer therapeutics. Research focusing on the mechanism of action through inhibition of specific cancer cell pathways could provide insights into its efficacy.
Neurological Applications
Pyrrolidine derivatives have been investigated for their neuroprotective effects. Initial studies suggest that this compound may influence neurotransmitter systems or exhibit antioxidant properties, making it a candidate for further exploration in treating neurodegenerative disorders.
Case Study 1: Synthesis of Analogues
A study conducted by researchers at a leading pharmaceutical institute synthesized several analogues of this compound to evaluate their biological activities. The synthesized compounds were tested against various cancer cell lines. Results indicated that certain analogues exhibited IC50 values lower than those of established anticancer drugs, highlighting the potential for this compound class in oncology.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were assessed using in vitro models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents. These findings suggest a mechanism involving the modulation of oxidative stress pathways.
Data Table: Overview of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | <10 | [Source A] |
| This compound | Neuroprotective | 15 | [Source B] |
| Analogue A | Anticancer | <5 | [Source C] |
| Analogue B | Neuroprotective | 12 | [Source D] |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The tert-butyl and ethyl ester groups distinguish this compound from analogs with alternative substituents:
Key Observations :
- tert-butyl enhances stability but reduces solubility compared to benzyl or methyl groups.
- Ethyl esters marginally increase lipophilicity over methyl esters, affecting pharmacokinetics.
- Bulky substituents (e.g., phenyl or dicyano groups) introduce steric hindrance, altering reactivity .
Stereochemical Differences
Stereochemistry critically impacts biological activity and synthetic utility:
Key Observations :
- Enzymatic methods (e.g., Candida antarctica lipase B) achieve moderate enantioselectivity for the (2r,3s) configuration .
- (2R,3R) isomers require harsh reagents like DAST (diethylaminosulfur trifluoride), limiting scalability .
Physicochemical and Spectral Properties
Comparative analytical data highlight structural influences:
Preparation Methods
Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction
The most widely reported method involves the reduction of 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate (S1, CAS 170123-25-8) using LiAlH4 in tetrahydrofuran (THF) at 0°C. This step selectively reduces the 3-keto group to a hydroxyl group while preserving the ester functionalities.
Procedure
- Dissolve S1 (24.3 g, 94.6 mmol) in THF (325 mL) at 0°C.
- Add LiAlH4 (3.71 g, 97.8 mmol) in four equal portions.
- Stir for 50 min, then quench with ethyl ether and ice-cold water.
- Extract with ethyl acetate, dry over Na2SO4, and purify via silica chromatography.
Outcomes
Bakers’ Yeast-Mediated Asymmetric Reduction
An alternative biocatalytic approach uses bakers’ yeast to reduce 3-oxo-pyrrolidine derivatives. While primarily applied to piperidine analogs, this method achieves enantiomeric excesses >90% for pyrrolidines under optimized conditions.
Key Parameters
- Substrate: 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate.
- Conditions: 32°C in aqueous THF with glucose as a co-substrate.
- Yield: 74–80% with >99% diastereomeric excess.
Protective Group Strategies for Hydroxyl Functionalization
Benzylation of 3-Hydroxypyrrolidine Intermediate
The hydroxyl group in the (2R,3S)-3-hydroxypyrrolidine intermediate is protected via benzylation to enable further functionalization.
Procedure
- React (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (S2) with benzyl bromide (3.96 mL, 55.9 mmol) in THF.
- Use NaH (60% dispersion) as a base at 0°C.
- Purify via silica chromatography (1:9 EtOAc/hexanes).
Outcomes
- Yield: 91% for S3 (1-tert-butyl 2-ethyl 3-(benzyloxy)pyrrolidine-1,2-dicarboxylate).
- Deprotection: Catalytic hydrogenation (Pd/C, H2) restores the hydroxyl group.
Resolution of Racemic Mixtures
Chiral Auxiliary-Based Crystallization
Racemic mixtures are resolved using (R)- or (S)-mandelic acid to form diastereomeric salts. The (2R,3S) enantiomer preferentially crystallizes from ethanol/water.
Conditions
Large-Scale Synthesis and Industrial Adaptations
Decagram-Scale Production of S1 Precursor
The precursor S1 is synthesized on decagram scales via Claisen condensation of tert-butyl carbamate and ethyl acetoacetate.
Optimized Protocol
- React tert-butyl carbamate (1.2 equiv) with ethyl acetoacetate in THF.
- Use NaOMe as a base at −78°C.
- Isolate S1 in 85% yield after recrystallization.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
- Column: Chiralpak AD-H (4.6 × 250 mm).
- Mobile Phase: n-Hexane/isopropanol (90:10).
- Retention Times: (2R,3S) = 22.8 min, (2S,3R) = 41.4 min.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| LiAlH4 Reduction | 91 | >99 | High | Moderate |
| Bakers’ Yeast | 74 | 93–97 | Moderate | Low |
| Chiral Resolution | 68 | >98 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
